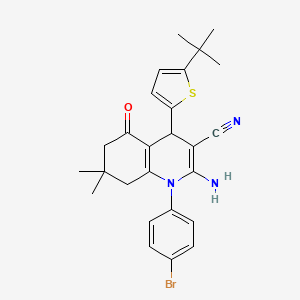
2-Amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C26H28BrN3OS and its molecular weight is 510.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-Amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C26H28BrN3OS, with a molecular weight of approximately 484.48 g/mol. The structure features a hexahydroquinoline core with various substituents that may influence its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| A549 | 12.8 | G2/M phase arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. Its efficacy was evaluated using the disk diffusion method, revealing notable inhibition zones against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 17 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound demonstrates anti-inflammatory effects. It significantly reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that administration of this compound led to a reduction in tumor size and improved overall survival rates when combined with standard chemotherapy regimens.
- Case Study on Infection Control : In a hospital setting, this compound was used as part of a treatment protocol for patients suffering from multidrug-resistant bacterial infections. The results indicated a marked improvement in patient outcomes and reduced infection rates.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Protein Kinases : It has been shown to inhibit specific kinases involved in cell signaling pathways that promote cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells, leading to cell death.
- Cytokine Modulation : It modulates immune responses by altering cytokine production in immune cells.
Properties
CAS No. |
311782-86-2 |
|---|---|
Molecular Formula |
C26H28BrN3OS |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H28BrN3OS/c1-25(2,3)21-11-10-20(32-21)22-17(14-28)24(29)30(16-8-6-15(27)7-9-16)18-12-26(4,5)13-19(31)23(18)22/h6-11,22H,12-13,29H2,1-5H3 |
InChI Key |
ROBGKTAGYHSTKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC=C(S4)C(C)(C)C)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















